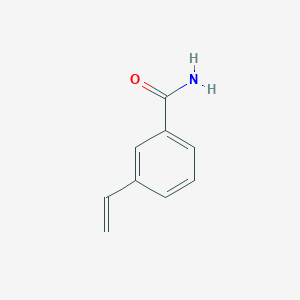

3-Ethenylbenzamide

Description

Strategic Placement of 3-Ethenylbenzamide within Vinyl Arene Chemistry

Vinyl arenes are a class of organic compounds characterized by a vinyl group (–CH=CH₂) attached to an aromatic ring. This structure makes them valuable monomers for producing a wide array of polymers. 3-Ethenylbenzamide is a functionalized vinyl arene, where the vinyl group serves as a polymerizable handle, enabling it to undergo addition polymerization to form long-chain macromolecules. Unlike simple vinyl arenes like styrene, the presence of the amide group (–CONH₂) at the meta-position of the phenyl ring introduces specific functionalities into the resulting polymer backbone. This amide group can influence the polymer's solubility, thermal properties, and its ability to interact with other molecules or surfaces. The development of polymers from N-alkyl-N-vinylbenzamides has been a subject of interest for creating materials such as molding resins, coatings, and films. google.com The resulting polymers can be either homopolymers of the vinylbenzamide monomer or copolymers with other unsaturated compounds like styrene, acrylonitrile, or vinyl acetate. google.com

Benzamide (B126) Frameworks in Organic Synthesis and Functional Materials

The benzamide structure is a cornerstone in both organic synthesis and the design of advanced materials. Amide bonds are fundamental building blocks in nature, most notably forming the backbone of proteins. mdpi.com In synthetic chemistry, the benzamide moiety is a precursor for a multitude of more complex molecules, including various heterocycles. rsc.orgacs.org The synthesis of benzamides themselves can be achieved through various methods, including the tandem oxidation or amidation of alcohols with amines. academie-sciences.fr

In materials science, benzamide frameworks are integral to the development of functional materials. They are used as organic linkers in the construction of Metal-Organic Frameworks (MOFs), which are porous, crystalline materials with applications in catalysis, adsorption, and separation. mdpi.comfrontiersin.org The ability to modify the benzamide linker allows for the fine-tuning of the MOF's properties, such as pore size and shape. frontiersin.org Furthermore, the incorporation of benzamide units into polymers can enhance their properties, leading to the creation of biocompatible materials and thermosensitive hydrogels. nii.ac.jpresearchgate.net For instance, poly(N-vinylbenzamide) has been investigated as a biocompatible polymer, as it is a structural isomer of polyphenylalanine. nii.ac.jp

Table 1: Examples of Benzamide-Containing Functional Materials

| Material Type | Key Benzamide Derivative | Application Area |

|---|---|---|

| Metal-Organic Framework (MOF) | 1,4-Benzenedicarboxylic acid (a related dicarboxylic acid) | Heterogeneous Catalysis mdpi.com |

| Biocompatible Polymer Film | Poly(N-vinylbenzamide-co-N-vinylformamide) | Biocompatible Surfaces nii.ac.jp |

| Thermosensitive Hydrogels | Poly(N-vinylacetamide-co-vinyl acetate) | Smart Materials researchgate.net |

Historical Development of Ethenylbenzamide Research Trajectories

Research into ethenylbenzamide and its derivatives has evolved significantly over the decades. Early investigations, exemplified by a patent from 1955, focused on the fundamental polymerization of N-alkyl-N-vinylbenzamides to create novel polymeric materials for general applications like resins and fibers. google.com This foundational work established the viability of vinylbenzamides as monomers.

More recent research has shifted towards creating specialized and "smart" materials. For example, studies have explored the synthesis of amphiphilic copolymers by reacting N-vinylamides with hydrophobic monomers, resulting in polymers that exhibit a lower critical solution temperature (LCST), a key property for thermosensitive applications. researchgate.net A 2023 study detailed the synthesis of N-vinylbenzamide (an isomer of 3-ethenylbenzamide) and its copolymerization with N-vinylformamide to create biocompatible films. nii.ac.jp This trajectory from basic polymer synthesis to the design of sophisticated, functional materials for biomedical applications highlights the growing understanding and manipulation of the unique properties conferred by the ethenylbenzamide structure.

Overview of Key Research Paradigms for 3-Ethenylbenzamide

A research paradigm is a philosophical framework that guides scientific inquiry, encompassing beliefs about reality (ontology), knowledge (epistemology), and methodology. getproofed.com.aubanglajol.info In the field of chemistry, particularly in the study of a specific compound like 3-Ethenylbenzamide, the positivist paradigm is dominant. gwu.edu

Positivism asserts that reality is objective, singular, and measurable, and that knowledge is gained through empirical observation and experimentation. gwu.eduubuntunet.net This paradigm is the foundation of the scientific method used in chemical research. gwu.edu An inquiry into 3-Ethenylbenzamide under a positivist framework would involve:

Theory and Hypothesis: A researcher might hypothesize that 3-Ethenylbenzamide can be polymerized via a specific catalytic method to yield a polymer with a high glass transition temperature.

Operationalization and Experimentation: The hypothesis is tested through controlled experiments. This involves the synthesis of the monomer, its polymerization under defined conditions (e.g., temperature, pressure, catalyst), and purification of the resulting polymer. gwu.edu

Data Collection and Analysis: Objective, quantitative data is collected using analytical instruments. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to confirm the structure of the monomer and polymer, while Differential Scanning Calorimetry (DSC) would be used to measure its thermal properties.

Verification: The empirical data is analyzed to confirm or refute the initial hypothesis, contributing to the body of scientific knowledge about the material. gwu.edu

While other paradigms like pragmatism exist, which focus on solving practical problems and may combine methods, the core investigation of a chemical's synthesis and properties aligns squarely with the principles of positivism. getproofed.com.au

Table 2: Application of the Positivist Research Paradigm to 3-Ethenylbenzamide

| Paradigm Component | Definition | Application to 3-Ethenylbenzamide Research |

|---|---|---|

| Ontology (Nature of Reality) | Reality is objective and singular, existing independently of the researcher. getproofed.com.augwu.edu | The chemical structure, properties (e.g., melting point, reactivity), and polymerizability of 3-Ethenylbenzamide are real, measurable, and consistent. |

| Epistemology (Nature of Knowledge) | Knowledge is generated objectively through empirical evidence. gwu.edu | Knowledge about 3-Ethenylbenzamide is acquired through repeatable experiments, such as its synthesis and polymerization, yielding verifiable data. |

| Methodology (How to Acquire Knowledge) | The hypothetico-deductive model is used, involving hypothesis testing and experimentation. gwu.edu | Researchers formulate hypotheses about the behavior of 3-Ethenylbenzamide and test them through systematic laboratory procedures. |

| Typical Methods | Quantitative analysis, controlled experiments, statistical analysis. numberanalytics.com | Spectroscopic analysis (NMR, IR, Mass Spec), thermal analysis (DSC, TGA), chromatographic separation (HPLC, GC). |

Structure

3D Structure

Properties

IUPAC Name |

3-ethenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWZMZNDYXEKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501867 | |

| Record name | 3-Ethenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16260-62-1 | |

| Record name | 3-Ethenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethenylbenzamide and Its Derivatives

Direct Synthesis Routes to 3-Ethenylbenzamide

The direct synthesis of 3-Ethenylbenzamide, also known as 3-vinylbenzamide, primarily starts from 3-ethenylbenzoic acid. Several modern and classical methodologies have been adapted for this purpose, offering different advantages in terms of safety, yield, and environmental impact.

Acid Chloride-Mediated Synthesis: A conventional and effective method involves the conversion of 3-ethenylbenzoic acid to its more reactive acyl chloride derivative, which is then treated with ammonia (B1221849) to form the amide. The use of trichloroisocyanuric acid (TCCA) has been presented as a safer alternative to traditional chlorinating agents like thionyl chloride. In a typical procedure, 3-ethenylbenzoic acid is reacted with TCCA in acetonitrile (B52724) to form the intermediate acid chloride, followed by the addition of aqueous ammonia to yield 3-Ethenylbenzamide.

Coupling Reagent-Mediated Synthesis: To avoid the harsh conditions of acid chloride formation, modern peptide coupling reagents can be employed. Reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) facilitate the direct formation of the amide bond from the carboxylic acid and an amine source under mild conditions. This approach, adapted from the synthesis of other benzamides, is noted for its operational simplicity and high yields. The reaction typically involves dissolving 3-ethenylbenzoic acid and COMU in a solvent like dimethylformamide (DMF), followed by the addition of an ammonia source, such as ammonium (B1175870) chloride, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Eco-Friendly Approaches: Efforts to develop more sustainable synthetic routes have led to the exploration of greener solvent systems. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from renewable resources, has been successfully used as a substitute for less environmentally friendly solvents like tetrahydrofuran (B95107) (THF) in benzamide (B126) synthesis. In this method, 3-ethenylbenzoyl chloride is reacted with aqueous ammonia in 2-MeTHF.

The following table summarizes various direct synthesis approaches for 3-Ethenylbenzamide:

Table 1: Direct Synthesis Routes to 3-Ethenylbenzamide| Method | Key Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Acid Chloride-Mediated | 3-Ethenylbenzoic acid, TCCA, Aqueous ammonia | Acetonitrile | 25°C | |

| Coupling Reagent-Mediated | 3-Ethenylbenzoic acid, COMU, NH₄Cl, DIPEA | DMF | Room Temperature | |

| Eco-Friendly Solvent | 3-Ethenylbenzoyl chloride, Aqueous ammonia | 2-MeTHF | Room Temperature |

Functionalization and Derivatization Strategies of the Benzamide Moiety

The benzamide moiety of 3-Ethenylbenzamide can be constructed and modified through various chemical strategies, allowing for the synthesis of a wide range of derivatives.

Amide Bond Formation Techniques

The formation of the amide bond is a cornerstone of organic synthesis. While the direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures to remove the water byproduct and overcome the formation of a non-reactive ammonium carboxylate salt. stackexchange.comwikipedia.org Consequently, more efficient methods have been developed.

Activation of Carboxylic Acids: A common strategy is to "activate" the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This can be achieved by converting the carboxylic acid into a more reactive species like an acyl chloride or an acid anhydride. wikipedia.org The Schotten-Baumann reaction, for example, utilizes an acid chloride in the presence of a base to react with an amine. wikipedia.org

Coupling Reagents: As mentioned in section 2.1, a vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions, minimizing the need for protecting groups and reducing side reactions.

Catalytic Methods: Recent advances include the use of catalysts to promote the direct amidation of non-activated carboxylic acids. Borate (B1201080) esters, for example, have been shown to effectively catalyze the reaction, offering a more sustainable approach. stackexchange.com

N-Vinylation: For the synthesis of N-vinylbenzamides, an efficient method involves the N-monovinylation of primary aromatic amides using calcium carbide as an inexpensive and easy-to-handle source of acetylene. researchgate.net

The table below outlines key techniques for amide bond formation relevant to benzamide synthesis.

Table 2: Amide Bond Formation Techniques| Technique | Description | Key Features | Reference(s) |

|---|---|---|---|

| Direct Thermal Condensation | Heating a carboxylic acid and an amine to drive off water. | High temperatures required; often of limited preparative value. | stackexchange.comwikipedia.org |

| Acyl Chloride Route | Conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine. | Highly reactive intermediate; a well-established method. | wikipedia.org |

| Coupling Reagent-Mediated | Use of reagents (e.g., COMU, DCC, HOBt) to facilitate the reaction at mild temperatures. | High yields, mild conditions, operational simplicity. | |

| Borate Ester Catalysis | Use of borate esters as catalysts for direct amidation. | Sustainable approach, avoids harsh acyl activation. | stackexchange.com |

| N-Vinylation with Calcium Carbide | Reaction of a primary amide with calcium carbide as an alkyne source. | Inexpensive reagent, high chemoselectivity for N-vinyl products. | researchgate.net |

Substituent Effects on Synthesis Pathways

The presence of other substituents on the benzene (B151609) ring can significantly influence the course and outcome of synthetic reactions. The ethenyl group at the 3-position is considered relatively electron-neutral, but it introduces π-bond reactivity. The effect of other substituents can be electronic or steric in nature.

For instance, in the synthesis of derivatives of 2-ethenylbenzamide, it has been observed that oxygen-containing substituents on the aromatic ring can lead to a competing 1,2-aryl migration during certain acid-mediated cyclization reactions. researchgate.net The extent of this rearrangement was found to depend on the specific Lewis acid and solvent system used. researchgate.net In other contexts, electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like nitro can enhance the reactivity of the aromatic ring towards electrophilic substitution, which can be a key step in certain synthetic pathways. The synthesis of various substituted benzamides, such as those with thiazole-sulfonyl or nitroimidazole moieties, demonstrates that the core amide formation reactions are often robust enough to tolerate a wide variety of functional groups on the aromatic ring. smolecule.com

Ethenyl Group Modifications and Transformations

The ethenyl (vinyl) group of 3-Ethenylbenzamide is a key functional handle that allows for a variety of subsequent chemical transformations. Its unsaturated nature makes it susceptible to addition reactions and allows it to participate in cyclization and polymerization processes.

Cyclization Reactions of Ethenylbenzamides

The ethenyl group can act as a component in intramolecular cyclization reactions to construct new ring systems. These reactions are valuable for building molecular complexity. One notable example is the acid-mediated cyclization of ethenylbenzamides to form isoindolinone structures.

A facile method for the synthesis of substituted isoindolinones has been developed utilizing the cyclization of α-substituted secondary 2-ethenylbenzamides mediated by hydriodic acid (HI). researchgate.netresearchgate.net In this reaction, treatment of an N-alkyl or N-aryl-2-(1-methylethen-1-yl)benzamide with concentrated HI in acetonitrile at room temperature leads to the formation of a 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one. researchgate.net

The reaction proceeds via the protonation of the ethenyl group by the strong acid, generating a stable tertiary carbocation. This carbocation is then attacked intramolecularly by the amide oxygen, followed by a rearrangement and cyclization cascade to yield the final isoindolinone product. This methodology provides a straightforward route to these important heterocyclic scaffolds from readily available ethenylbenzamide precursors. researchgate.netacs.org

The table below provides examples of this cyclization reaction.

Table 3: Hydriodic Acid-Mediated Cyclization of 2-Ethenylbenzamide Derivatives| Starting Material (Ethenylbenzamide Derivative) | Product (Isoindolinone) | Conditions | Reference |

|---|---|---|---|

| N-alkyl-2-(1-methylethen-1-yl)benzamides | 2-alkyl-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones | Conc. HI, MeCN, Room Temp. | researchgate.net |

| N-aryl-2-(1-methylethen-1-yl)benzamides | 2-aryl-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones | Conc. HI, MeCN, Room Temp. | researchgate.net |

| N-aryl-2-(1-phenylethen-1-yl)benzamide | 3,3-disubstituted (E)-1-(arylimino)-1,3-dihydroisobenzofurans | Conc. HI, 0°C | researchgate.net |

Hydriodic Acid-Mediated Cyclization to Benzofurans

A notable transformation of ethenylbenzamide derivatives is their cyclization into complex heterocyclic structures mediated by strong acids like hydriodic acid (HI). Research has demonstrated that α-substituted secondary 2-ethenylbenzamides, when treated with concentrated hydriodic acid, undergo an efficient intramolecular cyclization. researchgate.netacs.org This reaction provides a facile route to isoindolin-1-ones and (E)-1-(arylimino)-1,3-dihydroisobenzofurans. researchgate.netjst.go.jpacs.org

The process involves the treatment of N-alkyl or N-aryl-2-(1-methylethen-1-yl)benzamides with concentrated HI in acetonitrile at room temperature. researchgate.net This methodology leads to the formation of 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones. molaid.comresearchgate.net While these examples start with the 2-ethenyl isomer, the fundamental reactivity of the ethenyl and amide groups suggests a similar potential for cyclization pathways for derivatives of 3-ethenylbenzamide, contingent on the specific substitution pattern and reaction conditions.

Palladium-Catalyzed Annulation Pathways

Palladium catalysis offers a powerful tool for the annulation of C=C bonds, providing direct pathways to various carbocyclic and heterocyclic frameworks that are common in natural products and pharmaceuticals. nih.gov These methods are applicable to ethenylbenzamide derivatives for constructing fused ring systems.

One major strategy is the heteroannulation of alkenes with ambiphilic aryl (pseudo)halides. nih.gov For instance, palladium-catalyzed reactions of primary benzamides with norbornene can lead to the synthesis of indanones through a Catellani reaction, which involves a sequence of ortho-C–H alkylation followed by ipso-C–N bond cleavage and annulation. rsc.org Furthermore, palladium-catalyzed three-component coupling reactions involving arynes, isocyanides, and other reagents can produce complex heterocyclic structures like N-[isobenzofuran-3(1H)-ylidene]benzenamines. researchgate.net

The versatility of palladium catalysis is highlighted by the diverse range of accessible products, including indolines and 2,3-dihydrobenzofurans. nih.gov The specific outcome is often controlled by the choice of ligands, starting materials, and reaction conditions.

| Catalyst/Reagent | Starting Material Type | Product Type | Reference |

| Palladium / Norbornene | Primary Benzamides | Indanones | rsc.org |

| Palladium(0) | 1,3-Dienes / 2-Iodoaryl acetates | Dihydrobenzofurans | nih.gov |

| Palladium(II) | Non-conjugated Alkenes / Aryl Halides | Heteroannulated Products | nih.gov |

| Palladium | o-(1-Alkynyl)benzamides / Iodobenzene | N-[1-Methyleneisobenzofuran-3(1H)-ylidene]benzenamines | researchgate.net |

Nucleophilic Additions and Substitutions

The ethenyl group of 3-ethenylbenzamide is susceptible to nucleophilic attack, particularly through Michael addition reactions. This reactivity allows for the introduction of a wide range of functional groups at the benzylic position. For example, the reaction of N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine (B178648) hydrate (B1144303) proceeds via a nucleophilic attack to initiate the formation of 5-aminopyrazole derivatives. nih.gov

Furthermore, the amide portion of the molecule can undergo nucleophilic acyl substitution. While the amide bond is generally stable, it can be cleaved or modified under specific conditions. For instance, the benzamide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride. smolecule.com Additionally, intramolecular nucleophilic substitution following the addition to an imine is a key step in the synthesis of aziridine (B145994) derivatives from related chiral imines. clockss.org

Heterocyclic Annulation via Ethenylbenzamide Intermediates

Ethenylbenzamide derivatives serve as valuable intermediates for the synthesis of a wide array of fused heterocyclic systems. The annulation reactions often proceed through multi-component or cascade sequences, enabling the rapid construction of molecular complexity from simple precursors.

One such example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is achieved by reacting 5-aminopyrazole derivatives, which can be synthesized from ethenylbenzamide precursors, with compounds like arylmethylene malononitriles. nih.gov The reaction sequence involves a Michael addition followed by an intramolecular cyclization. nih.gov Similarly, pyrazolo[5,1-c] jst.go.jpacs.orgtriazine derivatives can be formed from diazotized aminopyrazole-benzamides. nih.gov Other heterocyclic systems, such as 4H-pyrans, can be synthesized via three-component cyclocondensation reactions involving related starting materials. scielo.org.mx N-Heterocyclic carbenes have also been employed to catalyze the enantioselective [3+3] annulation of related substrates to form dihydro-1H-benzothiazolopyridinones. nih.gov

Stereoselective and Asymmetric Synthetic Approaches

Controlling stereochemistry is crucial in the synthesis of bioactive molecules. For derivatives of 3-ethenylbenzamide, stereoselective and asymmetric methods can be employed to create chiral centers with high fidelity.

Chiral Auxiliaries in Ethenylbenzamide Synthesis

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgwordpress.com These optically active compounds guide the stereochemical outcome of a reaction and can be removed and recycled afterward. wikipedia.org

Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgsantiago-lab.com For example, 3-ethenylbenzoic acid could be converted to a chiral imide by reacting its acyl chloride derivative with a chiral oxazolidinone. santiago-lab.com Deprotonation of this imide with a strong base generates a chiral Z-enolate. santiago-lab.comresearchgate.net This enolate can then react with electrophiles, such as in alkylation or aldol (B89426) reactions, with high diastereoselectivity. The stereoselectivity is directed by the bulky substituent on the chiral auxiliary, which blocks one face of the enolate from attack. santiago-lab.com After the desired transformation, the auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product. researchgate.net

| Chiral Auxiliary | Typical Reaction | Mechanism | Reference |

| Evans Oxazolidinones | Alkylation, Aldol Reactions | Forms a chiral imide, which upon deprotonation creates a stereodirecting Z-enolate. | santiago-lab.comresearchgate.net |

| Pseudoephedrine | Alkylation | Forms a chiral amide; deprotonation and subsequent reaction with an electrophile occurs with high diastereoselectivity. | wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Diels-Alder Cycloaddition | Used as an alternative to 8-phenylmenthol for directing cycloaddition reactions. | wikipedia.orgwordpress.com |

Organocatalytic Methods for Ethenylbenzamide Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. These small organic molecules can catalyze reactions with high enantioselectivity. eurjchem.com For the synthesis of ethenylbenzamide derivatives, organocatalytic methods can be applied to introduce chirality.

For example, naturally occurring acids like mandelic acid have been used as efficient organocatalysts for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones and related structures in aqueous media. eurjchem.comeurjchem.com Research into the synthesis of isoindolinones, which are structurally related to cyclized ethenylbenzamide derivatives, has shown that organocatalytic asymmetric approaches can produce 3-substituted isoindolinones with high enantioselectivity. jst.go.jp Furthermore, organocatalytic enantioselective aldol-lactonization reactions have been developed for the synthesis of chiral 3-substituted phthalides, demonstrating the potential of this strategy for creating chiral cyclic structures from appropriate aromatic precursors. acs.org

Mechanistic Investigations of Reactions Involving 3 Ethenylbenzamide Scaffolds

Reaction Kinetics and Thermodynamic Profiles

A thorough understanding of a reaction begins with its kinetics—the study of reaction rates—and thermodynamics, which describes the energy changes involved. For 3-ethenylbenzamide, kinetic studies would quantify how quickly it is consumed or a product is formed under various conditions, such as changes in temperature, pressure, and concentration. This data is crucial for optimizing reaction conditions to favor desired outcomes.

Thermodynamic analysis would complement this by determining the heat absorbed or released during a reaction (enthalpy) and the change in disorder (entropy). Together, these values reveal the Gibbs free energy change, indicating the spontaneity and position of equilibrium for a given transformation. Currently, specific experimental data tables detailing the rate constants, activation energies, and thermodynamic parameters for reactions involving 3-ethenylbenzamide are not available in the cited literature.

Detailed Reaction Pathway Elucidation

Mapping the step-by-step sequence of a reaction, or its mechanism, provides a molecular-level understanding of how reactants are converted into products. This involves identifying the roles of catalysts and reagents, as well as characterizing any transient species that are formed along the reaction pathway.

Role of Catalysts and Reagents in Ethenylbenzamide Transformations

Catalysts and reagents are pivotal in directing the outcome of chemical reactions. For 3-ethenylbenzamide, a variety of transformations could be envisaged. For instance, the ethenyl group could undergo addition reactions, polymerization, or cross-coupling reactions, while the benzamide (B126) moiety could participate in hydrolysis, reduction, or rearrangement reactions. The choice of catalyst—be it a transition metal complex, an acid, a base, or an enzyme—would be critical in selectively activating one part of the molecule over the other. Reagents, in turn, provide the necessary atoms or functional groups to build the final product. Without specific studies on 3-ethenylbenzamide, the precise influence of different catalysts and reagents on its transformations remains a subject for future investigation.

Intermediates and Transition State Analysis

As a reaction proceeds from reactants to products, it passes through a series of high-energy states known as transition states and may involve the formation of short-lived intermediates. The identification and characterization of these species are key to understanding the reaction mechanism. Techniques such as spectroscopy and computational modeling are often employed for this purpose. Transition state analysis, in particular, provides insight into the energy barrier of a reaction and can be a powerful tool in catalyst design and reaction optimization. nih.gov The specific intermediates and transition states involved in reactions of 3-ethenylbenzamide have not been detailed in the accessible research literature.

Intramolecular and Intermolecular Reaction Dynamics

The spatial arrangement of atoms in 3-ethenylbenzamide allows for the possibility of both intramolecular (within the same molecule) and intermolecular (between different molecules) reactions. Intramolecular reactions could lead to the formation of cyclic structures, a common strategy in the synthesis of complex organic molecules. researchgate.net Intermolecular reactions, on the other hand, would involve the interaction of two or more 3-ethenylbenzamide molecules or their reaction with other molecules, potentially leading to polymers or larger assemblies. The dynamics of these processes—how the molecules approach each other and how their internal motions influence the reaction—are fundamental aspects of their chemical behavior.

Advanced Characterization Techniques in 3 Ethenylbenzamide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Ethenylbenzamide by probing the chemical environment of its atoms and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Ethenylbenzamide, ¹H and ¹³C NMR are used to verify the presence and connectivity of the aromatic ring, the amide group, and the ethenyl (vinyl) substituent.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons, and the amide (-NH₂) protons. The aromatic protons typically appear as a complex multiplet pattern in the range of 7.4-7.9 ppm. The vinyl protons exhibit a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the ring (Hα) and two separate signals for the terminal geminal protons (Hβ), often with complex splitting due to cis and trans coupling. The amide protons usually appear as a broad singlet.

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the amide group (typically downfield, around 168-170 ppm), the aromatic carbons, and the two carbons of the vinyl group. The chemical shifts provide confirmation of the electronic environment of each carbon atom.

Predicted NMR Data for 3-Ethenylbenzamide

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Amide (-NH₂) | ~6.0-8.0 (broad) | Chemical shift and peak shape can be solvent-dependent. |

| ¹H | Aromatic (Ar-H) | ~7.4-7.9 | Complex multiplet pattern expected for meta-substitution. |

| ¹H | Vinyl (-CH=CH₂) | ~5.5-6.8 | Complex splitting (dd, d) due to vicinal and geminal coupling. |

| ¹³C | Amide (C=O) | ~169.0 | Characteristic downfield shift for a carbonyl carbon. |

| ¹³C | Aromatic (Ar-C) | ~125-138 | Multiple peaks corresponding to the different aromatic carbons. |

| ¹³C | Vinyl (-CH=CH₂) | ~115-136 | Two distinct peaks for the two vinyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. miamioh.edu The IR spectrum of 3-Ethenylbenzamide would be characterized by absorption bands indicative of the N-H bonds of the primary amide, the C=O bond of the amide, C=C bonds of the aromatic ring and vinyl group, and C-H bonds.

Characteristic IR Absorption Frequencies for 3-Ethenylbenzamide

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amide | 3100-3500 | Medium (often two bands) |

| C-H Stretch (sp²) | Aromatic & Vinyl | 3000-3100 | Medium to Weak |

| C=O Stretch (Amide I) | Amide | ~1660 | Strong |

| N-H Bend (Amide II) | Amide | ~1600 | Medium |

| C=C Stretch | Aromatic & Vinyl | 1450-1640 | Medium to Weak |

| C-H Out-of-Plane Bend | Vinyl | 910-990 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Illustrative Crystallographic Data for Benzamide (B126) Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interaction |

|---|---|---|---|

| 2-Cyanoguanidinophenytoin | Monoclinic | P2₁/c | N-H···N and N-H···O hydrogen bonds |

| 1,2-diphenyl-1H-benzimidazole | Monoclinic | P2₁/n | C-H···N hydrogen bonds and C-H···π interactions researchgate.net |

| Cyclobenzaprine-tetraphenylborate | Monoclinic | C2/c | C-H···π interactions mdpi.com |

Mass Spectrometry for Molecular Composition and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern under ionization. pharmacy180.com

For 3-Ethenylbenzamide (C₉H₉NO), the molecular weight is 147.18 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 147. The fragmentation of aromatic amides is well-characterized. youtube.com A primary fragmentation pathway involves the alpha-cleavage of the C-N bond to lose the amino radical (•NH₂), resulting in a stable benzoyl-type cation. researchgate.net

Expected Mass Spectrometry Fragmentation for 3-Ethenylbenzamide

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 147 | [M]⁺ | [C₉H₉NO]⁺ | Molecular Ion |

| 131 | [M - NH₂]⁺ | [C₉H₇O]⁺ | Loss of amino radical via α-cleavage, forming a 3-ethenylbenzoyl cation. |

| 103 | [C₉H₇O - CO]⁺ | [C₈H₇]⁺ | Loss of carbon monoxide from the benzoyl cation, forming a 3-vinylphenyl cation. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Advanced Chiral Chromatography for Enantiomeric Purity Assessment

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images, known as enantiomers. nih.gov Advanced chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is the primary technique for separating and quantifying enantiomers to determine the enantiomeric purity of a chiral compound. wvu.edunih.gov

It is critical to note that 3-Ethenylbenzamide is an achiral molecule . It does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, the assessment of enantiomeric purity via chiral chromatography is not applicable to this specific compound.

However, this technique is highly relevant for chiral derivatives of benzamides, which are common in pharmaceuticals. nih.govresearchgate.net In such cases, a racemic mixture is passed through an HPLC column packed with a CSP. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The choice of CSP (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) is crucial for achieving effective separation. nih.gov This methodology is essential in drug development and quality control to ensure the stereochemical integrity of chiral active pharmaceutical ingredients. rsc.org

Theoretical and Computational Chemistry Studies of 3 Ethenylbenzamide

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

No literature on MD simulations to explore the conformational landscape, flexibility, or dynamic behavior of 3-Ethenylbenzamide could be located. mdpi.comnih.govnih.gov

Reaction Mechanism Modeling via Computational Approaches

There are no computational studies detailing the mechanisms of reactions involving 3-Ethenylbenzamide.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No research was found that computationally predicts spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for 3-Ethenylbenzamide and compares them with experimental data. worktribe.com

In Silico Screening and Design of Novel Ethenylbenzamide Derivatives

There is no evidence of in silico screening studies using 3-Ethenylbenzamide as a lead compound for the design of novel derivatives. nih.govmdpi.comresearchgate.netnih.gov

Until dedicated computational and theoretical research on 3-Ethenylbenzamide is conducted and published, a comprehensive and authoritative article on this specific topic cannot be generated.

Despite a comprehensive search for scientific literature, detailed research findings specifically on the chemical compound "3-Ethenylbenzamide" concerning its polymerization and application in advanced materials are not extensively available. The existing body of research primarily focuses on its isomers, such as N-vinylbenzamide and 4-vinylbenzamide, or provides general principles of polymerization that are not specific to the 3-ethenyl isomer.

Therefore, it is not possible to construct a detailed and scientifically accurate article that strictly adheres to the requested outline for "3-Ethenylbenzamide" based on currently accessible research data. Information regarding its specific behavior in radical polymerization, controlled/living polymerization strategies, copolymerization, and its direct application in creating chiral stationary phases or optically active helical polymers is not sufficiently documented in the public domain to fulfill the detailed requirements of the prompt.

To provide a comprehensive article as requested, specific studies on the synthesis, polymerization, and material properties of 3-Ethenylbenzamide would be necessary. In the absence of such dedicated research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Applications of 3 Ethenylbenzamide in Advanced Materials and Polymer Science

Development of Functional Polymeric Materials

Gradient Copolymers and Block Copolymers

The synthesis of copolymers with a well-defined microstructure is crucial for tailoring the macroscopic properties of the resulting materials. uq.edu.au 3-Ethenylbenzamide is a valuable monomer for the creation of both gradient and block copolymers, primarily through controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comresearchgate.net These methods allow for the precise control of the polymer chain's composition and architecture. sigmaaldrich.com

Gradient copolymers synthesized with 3-Ethenylbenzamide exhibit a gradual change in the monomer composition along the polymer chain. umich.edu This continuous variation in the concentration of 3-Ethenylbenzamide units can lead to materials with unique thermal and mechanical properties, differing from those of random or block copolymers. umich.edu For instance, the incorporation of the benzamide (B126) group can influence the polymer's solubility and glass transition temperature in a graded manner. The synthesis of such gradient copolymers can be achieved in a one-pot reaction by leveraging the different reactivity ratios of the comonomers. researchgate.net A semi-batch process, where one monomer is gradually fed into the reactor, can also be employed to achieve a more controlled and linear gradient. uq.edu.auumich.edu

Block copolymers, on the other hand, consist of long sequences (blocks) of one monomer followed by a block of another. The synthesis of block copolymers containing 3-Ethenylbenzamide can be achieved by the sequential addition of monomers in a living polymerization system. acs.orgmdpi.com For example, a block of polystyrene could be synthesized first, followed by the addition of 3-Ethenylbenzamide to grow a second block. The amide group in the 3-Ethenylbenzamide block can impart specific functionalities to the copolymer, such as improved hydrophilicity or the ability to participate in hydrogen bonding, which can drive self-assembly into well-defined nanostructures like micelles or lamellae. mdpi.comjst.go.jp The properties of these block copolymers are highly dependent on the length and composition of the individual blocks.

| Copolymer Architecture | Synthesis Method | Key Features of 3-Ethenylbenzamide Integration |

| Gradient Copolymer | Controlled Radical Polymerization (e.g., ATRP, RAFT) in a one-pot or semi-batch process. uq.edu.auresearchgate.netacs.org | Gradual change in properties along the polymer chain; unique thermal and mechanical behavior. umich.edu |

| Block Copolymer | Sequential addition of monomers in a living polymerization (e.g., anionic, CRP). acs.orgmdpi.com | Formation of distinct domains with different properties; potential for self-assembly into ordered nanostructures. mdpi.comjst.go.jp |

Oligomerization and Macromolecular Architectures

Oligomers of 3-Ethenylbenzamide, which are molecules containing a few repeating monomer units, can be synthesized through various polymerization techniques. Cationically induced polymerization, for instance, has been shown to produce oligomers from secondary N-vinylamides. cmu.edu This process is often characterized by proton-transfer reactions that can limit the chain length. cmu.edu In some cases, oligomerization can be an undesired side reaction, for example, during gold(I)-catalyzed reactions involving N-vinyl amides. acs.orgrecercat.catresearchgate.net

The controlled synthesis of oligomers and the design of specific macromolecular architectures are of great interest for creating functional materials. By controlling the degree of polymerization, oligomers with specific end-groups can be prepared. These end-groups can then be used for further reactions, such as chain extension or grafting onto other polymer backbones, leading to more complex architectures like star polymers or polymer brushes.

Integration of Ethenylbenzamide Scaffolds into Novel Material Systems

The unique chemical properties of 3-Ethenylbenzamide make it a valuable building block for a variety of advanced material systems. The presence of both a polymerizable group and a functional amide group allows for its incorporation into diverse platforms.

Benzamide derivatives are recognized as important components in the synthesis of functional organic materials. mdpi.comresearchgate.nethumanjournals.com The incorporation of 3-Ethenylbenzamide into polymer backbones can be used to modify the electronic and optical properties of the material. For example, copolymers of 3-Ethenylbenzamide with conjugated monomers could lead to new semiconducting polymers where the amide groups influence the polymer's packing and charge transport properties. acs.org

Furthermore, the reactivity of the vinyl group allows for the creation of cross-linked materials. By copolymerizing 3-Ethenylbenzamide with a difunctional monomer, a network polymer can be formed. The density of cross-links and the properties of the resulting thermoset material can be tuned by adjusting the ratio of the comonomers. These materials can exhibit high thermal stability and mechanical strength.

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-ordered structures. acs.orgnih.govacs.org The benzamide moiety of 3-Ethenylbenzamide is particularly well-suited for directing supramolecular assembly due to its capacity for hydrogen bonding and potential for π-π stacking interactions from the benzene (B151609) ring. up.ac.zanih.gov

When incorporated into a polymer, the benzamide side chains can drive the self-assembly of the polymer chains into larger, organized structures. acs.org For example, in a non-polar solvent, the amide groups may interact with each other, leading to the formation of aggregates or gels. In aqueous environments, the hydrophobic benzene ring and the hydrophilic amide group can lead to amphiphilic behavior, resulting in the formation of micelles or vesicles. jst.go.jpnii.ac.jp

The strength and directionality of the hydrogen bonds provided by the benzamide group can lead to the formation of one-dimensional, helical supramolecular polymers. nih.gov By copolymerizing 3-Ethenylbenzamide with other monomers, it is possible to control the density of the hydrogen-bonding groups along the polymer chain, thereby tuning the properties of the resulting supramolecular assembly. nih.gov This approach allows for the design of "smart" materials that can respond to external stimuli such as temperature or pH.

| Material System | Role of 3-Ethenylbenzamide | Resulting Properties and Applications |

| Advanced Organic Materials | Functional monomer in copolymerization. mdpi.comresearchgate.net | Modified electronic/optical properties, potential for semiconducting polymers, cross-linked networks with high thermal stability. acs.org |

| Supramolecular Assemblies | Directs self-assembly through hydrogen bonding and π-π stacking. acs.orgup.ac.zanih.gov | Formation of ordered structures (micelles, vesicles, gels), potential for "smart" materials responsive to stimuli. jst.go.jpnii.ac.jp |

Emerging Research Frontiers and Scholarly Perspectives for 3 Ethenylbenzamide

Sustainable and Green Chemistry Approaches in Ethenylbenzamide Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of specialty chemicals like 3-ethenylbenzamide. labmanager.comresearchgate.net Traditional synthetic routes often involve multi-step processes with significant waste generation. ucl.ac.uk Modern research is therefore geared towards developing more atom-economical and environmentally benign methodologies. unc.eduijnc.ir

A key area of development is the use of alternative and safer reagents and reaction media. chemmethod.comrsc.org For instance, the replacement of hazardous organic solvents with water or solvent-free reaction conditions is a primary goal. ijnc.ir The use of renewable feedstocks is another critical aspect of making the synthesis of 3-ethenylbenzamide and its derivatives more sustainable. mdpi.com

Catalysis plays a central role in green synthesis. ucl.ac.uk The development of efficient catalysts can reduce energy consumption and improve reaction selectivity, thereby minimizing waste. researchgate.net Recent advancements in catalytic amide bond formation, for example, offer promising avenues for the synthesis of benzamide (B126) derivatives with higher efficiency and lower environmental impact. unc.edursc.org

The following table summarizes key green chemistry approaches applicable to the synthesis of 3-ethenylbenzamide:

| Green Chemistry Principle | Application in 3-Ethenylbenzamide Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. labmanager.com |

| Safer Solvents and Auxiliaries | Utilizing water or greener solvents; exploring solvent-free conditions. ijnc.irchemmethod.com |

| Design for Energy Efficiency | Employing catalysts to lower reaction temperatures and pressures. researchgate.net |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the vinyl and benzamide components. mdpi.com |

| Catalysis | Developing novel catalysts for more efficient and selective amide formation. ucl.ac.ukunc.edu |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and understanding reaction mechanisms. nih.gov Advanced spectroscopic techniques are being increasingly employed for the in-situ analysis of reactions involving 3-ethenylbenzamide. rsc.org

Raman spectroscopy, for instance, is a powerful tool for monitoring polymerization reactions in real-time. nih.govrsc.org It can provide information on monomer conversion, polymer structure, and reaction kinetics without the need for sample extraction. This is particularly valuable for tracking the polymerization of the ethenyl group in 3-ethenylbenzamide.

Infrared (IR) spectroscopy is another key technique, especially for monitoring the amide functionality. spectroscopyonline.com Changes in the characteristic IR bands of the amide group can indicate the progress of a reaction. The use of fiber-optic probes allows for the direct insertion of the spectroscopic probe into the reaction vessel, enabling continuous monitoring. nih.govfrontiersin.org

The data below illustrates the application of spectroscopic probes:

| Spectroscopic Technique | Information Obtained | Relevance to 3-Ethenylbenzamide |

| Raman Spectroscopy | Monomer conversion, polymer chain growth, molecular structure. rsc.org | Real-time monitoring of polymerization of the vinyl group. |

| Infrared (IR) Spectroscopy | Functional group analysis, reaction progress. spectroscopyonline.com | Monitoring reactions involving the amide group. |

| NMR Spectroscopy | Structural elucidation, reaction kinetics. researchgate.net | Characterizing intermediates and final products. |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by accelerating the design and discovery of new molecules and materials with desired properties. rsc.orgustb.edu.cn In the context of 3-ethenylbenzamide, these computational tools can be used to predict the properties of polymers derived from this monomer and to guide the synthesis of new derivatives. acs.orgresearchgate.net

ML models can be trained on existing data to establish structure-property relationships. swan.ac.uk For example, an ML model could predict the mechanical or thermal properties of a poly(3-ethenylbenzamide) polymer based on its molecular weight and tacticity. asme.org This predictive capability allows for the virtual screening of a large number of potential polymer structures, saving significant time and resources compared to traditional experimental approaches. nih.gov

Exploration of Novel Catalytic Systems for Ethenylbenzamide Transformations

The development of novel catalytic systems is crucial for enabling new chemical transformations of 3-ethenylbenzamide and for improving the efficiency and selectivity of existing ones. Research in this area is focused on several key aspects, including the use of earth-abundant metals, the design of more active and selective catalysts, and the development of catalytic processes that operate under mild conditions. unc.edu

For the synthesis of the benzamide moiety, significant progress has been made in the catalytic direct amidation of carboxylic acids with amines, avoiding the use of stoichiometric activating agents that generate large amounts of waste. ucl.ac.ukrsc.org Boron-based catalysts, for example, have shown great promise in this regard. organic-chemistry.org

Regarding the ethenyl group, various catalytic reactions can be envisaged, such as catalytic hydrogenation, hydroformylation, or polymerization. The choice of catalyst is critical for controlling the outcome of these reactions. For instance, in polymerization, the catalyst can influence the polymer's molecular weight, microstructure, and, consequently, its material properties. researchgate.net

Recent research has highlighted the potential of cobalt-catalyzed reactions for amide synthesis, offering a sustainable and atom-economical approach. unc.edu The table below provides examples of novel catalytic approaches.

| Catalytic Approach | Description | Potential Application for 3-Ethenylbenzamide |

| Earth-Abundant Metal Catalysis | Utilizes catalysts based on inexpensive and abundant metals like cobalt. unc.edu | Sustainable synthesis of the benzamide structure. |

| Direct Amidation Catalysts | Enables the direct formation of the amide bond from a carboxylic acid and an amine without stoichiometric activators. ucl.ac.ukrsc.org | Greener synthesis of 3-ethenylbenzamide. |

| Polymerization Catalysts | Controls the polymerization of the vinyl group to produce polymers with specific properties. researchgate.net | Synthesis of advanced polymeric materials. |

Multiscale Modeling and Simulation for Complex Systems

To fully understand and predict the behavior of materials derived from 3-ethenylbenzamide, from the molecular to the macroscopic level, multiscale modeling and simulation approaches are indispensable. mdpi.comarxiv.org These computational techniques bridge different length and time scales, allowing for a comprehensive understanding of complex systems. rsc.org

At the smallest scale, quantum mechanical (QM) calculations can be used to study the electronic structure and reactivity of the 3-ethenylbenzamide monomer. sci-hub.senih.gov This information can then be used to develop accurate force fields for classical molecular dynamics (MD) simulations. MD simulations, in turn, can be used to study the conformation of polymer chains and their interactions in solution or in the solid state. researchgate.netacs.org

Coarse-grained (CG) models, which represent groups of atoms as single beads, can be used to simulate larger systems over longer timescales, enabling the study of phenomena such as polymer self-assembly and the formation of macroscopic structures. mdpi.com The integration of machine learning with multiscale modeling is also an emerging area, promising to enhance the accuracy and efficiency of these simulations. chemrxiv.org

The following table outlines the different scales of modeling:

| Modeling Scale | Technique | Information Gained |

| Quantum Mechanical (QM) | Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. sci-hub.senih.gov |

| Atomistic | Molecular Dynamics (MD) | Polymer conformation, intermolecular interactions, local dynamics. researchgate.netacs.org |

| Coarse-Grained (CG) | CG-MD | Self-assembly, morphology, macroscopic properties. mdpi.com |

| Continuum | Finite Element Method (FEM) | Mechanical properties of bulk materials. arxiv.org |

Q & A

Q. How do researchers address batch-to-batch variability in 3-Ethenylbenzamide synthesis for reproducibility?

- Methodological Answer :

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and polymorphic form.

- Process Analytical Technology (PAT) : Implement inline NIR spectroscopy to monitor crystallization endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.